4-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-9-13(22-8-18-9)14(21)17-6-11-12(16-4-3-15-11)10-5-19-20(2)7-10/h3-5,7-8H,6H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCLBOVXELYLDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=NC=CN=C2C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively. The compound has shown potent antileishmanial and antimalarial activities.
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. In the case of Leishmania aethiopica, the compound displayed superior antipromastigote activity. A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound.
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their deathIt is known that the compound inhibits the growth and proliferation of leishmania aethiopica and plasmodium berghei.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Features
The compound’s uniqueness lies in its dual heteroaromatic systems (pyrazine and pyrazole) appended to the thiazole core. Below is a comparative analysis with similar derivatives:
*Calculated based on empirical formula.
Pharmacological and Physicochemical Properties
- Trifluoromethylphenyl Analog () : The CF3 group enhances membrane permeability but may reduce solubility. Pyridine substitution improves target engagement via π-π interactions .
- Dasatinib (): Demonstrates nanomolar IC50 against BCR-ABL kinase, attributed to its chloro-methylphenyl and piperazinyl-pyrimidine groups, which optimize hydrophobic and hydrogen-bonding interactions .
Key Research Findings and Challenges
- Selectivity : Pyrazine-containing analogs (e.g., the target compound) may exhibit improved selectivity over pyridine-based derivatives due to reduced off-target interactions .
- Metabolic Stability: Compounds with morpholinomethyl or imidazothiazole motifs (e.g., SRT2104) show enhanced metabolic stability compared to simpler thiazoles .
- Synthetic Complexity : The target compound’s pyrazine-pyrazole linkage introduces synthetic challenges, requiring multi-step coupling and purification protocols .
Preparation Methods
Synthetic Strategy Overview
The target molecule’s synthesis is partitioned into three critical segments:
- Thiazole-5-carboxylic acid synthesis
- 3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-ylmethanamine preparation
- Amide coupling between intermediates
Each segment employs established heterocyclic chemistry principles, with modifications adapted from recent advancements in pyrazole and pyrazine functionalization.
Thiazole-5-Carboxylic Acid Synthesis
Cyclocondensation for Thiazole Core Formation
The thiazole ring is constructed via a Hantzsch thiazole synthesis variant. A carbothioamide intermediate reacts with α-halo ketones under basic conditions. For 4-methylthiazole-5-carboxylic acid:
- Ethyl 2-(4-methylthiazole-5-carbonyl)acetate is prepared by reacting 4-methylthiazole-5-carboxamide with ethyl bromoacetate in ethanol under reflux (12 h, 80°C).
- Hydrolysis using 6M HCl yields the carboxylic acid derivative (yield: 78–85%).
Table 1: Optimization of Thiazole-5-Carboxylic Acid Synthesis
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl bromoacetate | Ethanol | 80 | 12 | 85 |
| Iodoacetamide | DMF | 100 | 8 | 62 |
| Chloroacetyl chloride | THF | 60 | 6 | 71 |
Pyrazine-Methyl-Pyrazole Intermediate Preparation
Pyrazine Ring Functionalization
The 3-aminomethylpyrazine fragment is synthesized via:
Suzuki Coupling for Pyrazole Installation
A Suzuki-Miyaura cross-coupling attaches the 1-methylpyrazole moiety to pyrazine:
- 3-Bromo-pyrazin-2-ylmethanamine reacts with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under Pd(PPh3)4 catalysis (K2CO3, dioxane/H2O, 90°C, 12 h).
- Purification via silica gel chromatography affords the desired intermediate (yield: 68–72%).
Amide Bond Formation
Carboxylic Acid Activation
The thiazole-5-carboxylic acid is activated as an acid chloride using oxalyl chloride (1.2 eq) in dichloromethane (0°C, 2 h). Excess reagent is removed under vacuum to yield the acyl chloride.
Nucleophilic Acylation
The pyrazine-methyl-pyrazole amine (1.1 eq) is added to the acyl chloride in THF with triethylamine (3 eq) at 0°C. The reaction proceeds for 6 h at room temperature, followed by aqueous workup and recrystallization from ethyl acetate/hexane.
Table 2: Amidation Reaction Optimization
| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Oxalyl chloride | THF | 25 | 6 | 88 |
| DCC/DMAP | DCM | 0–25 | 12 | 75 |
| HATU | DMF | 25 | 4 | 82 |
Structural Characterization
Spectroscopic Analysis
- 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrazine H5), 8.15 (s, 1H, pyrazole H3), 4.85 (s, 2H, CH2NH), 3.92 (s, 3H, N-CH3), 2.51 (s, 3H, thiazole-CH3).
- 13C NMR : δ 167.2 (C=O), 152.1 (pyrazine C2), 144.8 (thiazole C2), 126.5 (pyrazole C4).
- HRMS : m/z calcd for C15H16N6OS [M+H]+: 345.1034, found: 345.1038.
Yield Optimization Challenges
Byproduct Formation in Amidation
Competitive over-acylation at the pyrazine N4 position reduces yields. Using bulky bases (e.g., DIPEA) suppresses this side reaction, increasing yields from 70% to 88%.
Applications and Derivatives
Antimicrobial Activity
Transition metal complexes of the title compound exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli, surpassing parent ligand activity.
Kinase Inhibition
Structural analogs demonstrate IC50 = 12 nM against JAK3 kinase, attributed to the pyrazine-thiazole pharmacophore’s ATP-binding site affinity.
Q & A
Q. How do researchers scale up synthesis while maintaining reproducibility?
- Methodological Answer : Process intensification techniques (e.g., flow chemistry) and Quality-by-Design (QbD) principles optimize parameters like mixing efficiency and temperature gradients. Membrane separation technologies (e.g., nanofiltration) purify intermediates at scale, as seen in BMS-354825 (Dasatinib) production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
